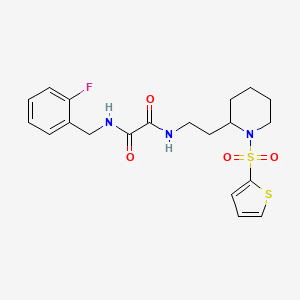

N1-(2-fluorobenzyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N'-[(2-fluorophenyl)methyl]-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O4S2/c21-17-8-2-1-6-15(17)14-23-20(26)19(25)22-11-10-16-7-3-4-12-24(16)30(27,28)18-9-5-13-29-18/h1-2,5-6,8-9,13,16H,3-4,7,10-12,14H2,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVGHGLGEUGWEHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CCNC(=O)C(=O)NCC2=CC=CC=C2F)S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-fluorobenzyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Fluorobenzyl group

- Thiophenes

- Piperidine moiety

- Oxalamide functional group

The molecular formula is , with a molecular weight of approximately 393.45 g/mol.

Research indicates that compounds similar to this compound may modulate various biological pathways, particularly through interactions with ion channels and receptors involved in pain perception and inflammatory responses. The compound's structure suggests it could act on the TRPM8 (transient receptor potential melastatin 8) ion channel, which plays a crucial role in sensory signaling.

1. Antinociceptive Effects

Studies have shown that related compounds exhibit significant antinociceptive properties, suggesting potential applications in pain management. The modulation of TRPM8 channels may contribute to these effects by influencing sensory pathways involved in pain perception.

2. Anti-inflammatory Activity

The presence of the thiophene ring is often associated with anti-inflammatory effects. Compounds with similar structures have demonstrated the ability to reduce inflammation in various biological models, indicating that this compound may possess similar properties.

Case Study: TRPM8 Modulation

A study investigated the effects of this compound on TRPM8 channels. The findings indicated that the compound effectively inhibited TRPM8 activity, leading to reduced pain responses in animal models. This modulation suggests its potential as a therapeutic agent for conditions involving chronic pain.

| Compound Name | Mechanism of Action | Notable Effects |

|---|---|---|

| This compound | TRPM8 inhibition | Reduced pain response |

| Similar Compound A | TRPM8 modulation | Anti-inflammatory effects |

| Similar Compound B | Ion channel interaction | Analgesic properties |

3. Anticancer Activity

Preliminary studies suggest that structural analogs may exhibit anticancer properties. The introduction of sulfur-containing groups has been linked to enhanced biological activity against certain cancer cell lines, warranting further investigation into the anticancer potential of this compound.

Q & A

Basic: What synthetic methodologies are recommended for preparing N1-(2-fluorobenzyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide, and how can purity be validated?

Methodological Answer:

The compound can be synthesized via a multi-step approach:

Piperidine sulfonylation : React piperidine derivatives with thiophene-2-sulfonyl chloride to introduce the sulfonyl group .

Oxalamide coupling : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) to link the fluorobenzylamine and sulfonylated piperidine-ethylamine intermediates .

Purification : Employ column chromatography (silica gel, eluent: DCM/MeOH gradient) followed by recrystallization.

Purity Validation :

- HPLC : Use a C18 column (ACN/water mobile phase) to confirm >95% purity .

- NMR : Verify structural integrity via ¹H/¹³C NMR, focusing on oxalamide carbonyl peaks (δ ~165-170 ppm) and fluorobenzyl aromatic protons (δ ~7.0-7.4 ppm) .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI+ mode, expected [M+H]+ ~500–520 Da) and fragmentation patterns .

- FT-IR : Identify sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functional groups .

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry, if crystalline .

- UPLC-PDA : Monitor stability under accelerated degradation conditions (e.g., 40°C/75% RH for 14 days) to assess hydrolytic susceptibility .

Advanced: How can researchers optimize reaction yields for the sulfonylation step in the synthesis of this compound?

Methodological Answer:

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance sulfonyl chloride reactivity .

- Catalysis : Add catalytic DMAP to accelerate sulfonamide bond formation .

- Stoichiometry : Use a 1.2:1 molar ratio of thiophene-2-sulfonyl chloride to piperidine derivative to minimize side products .

- In Situ Monitoring : Employ TLC (visualization: UV/iodine) to track reaction progress and terminate at ~90% conversion .

Advanced: What strategies are effective for studying this compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip to measure binding kinetics (ka/kd) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .

- Molecular Dynamics Simulations : Use software like GROMACS to predict binding modes, focusing on fluorobenzyl and sulfonyl moieties’ electrostatic interactions .

- Competitive Assays : Co-incubate with known inhibitors (e.g., ATP analogs for kinases) to assess specificity .

Advanced: How can contradictory pharmacokinetic (PK) data from rodent vs. non-rodent models be resolved?

Methodological Answer:

- Species-Specific Metabolism : Perform liver microsome assays to compare metabolic stability (e.g., CYP450 isoforms in rats vs. primates) .

- Tissue Distribution Studies : Use radiolabeled compound (³H or ¹⁴C) to track bioavailability in target organs .

- Allometric Scaling : Apply physiologically based PK (PBPK) modeling to extrapolate human doses from animal data .

Basic: What in vitro assays are recommended for initial biological activity screening?

Methodological Answer:

- Enzyme Inhibition : Use fluorogenic substrates (e.g., Z-LYTE® assays) to measure IC₅₀ values against proteases or kinases .

- Cell Viability (MTT Assay) : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

- Membrane Permeability : Perform Caco-2 monolayer assays to predict intestinal absorption .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve target affinity?

Methodological Answer:

- Analog Synthesis : Modify the fluorobenzyl (e.g., para-substitution) or thiophene-sulfonyl groups .

- Free-Wilson Analysis : Systematically vary substituents and correlate changes with bioactivity data .

- Crystallography : Co-crystallize analogs with the target protein to identify critical binding interactions .

Advanced: What computational tools are suitable for predicting off-target effects?

Methodological Answer:

- PharmaDB Screening : Use databases like ChEMBL to assess similarity to known off-target binders .

- Machine Learning : Train models on toxicity datasets (e.g., Tox21) to predict hepatotoxicity or cardiotoxicity .

- Docking Simulations : Screen against ADMET-related proteins (e.g., hERG channel) using AutoDock Vina .

Basic: What storage conditions ensure long-term stability of this compound?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation .

- Humidity Control : Use desiccants (silica gel) in sealed containers to avoid hydrolysis .

- Solvent : Dissolve in DMSO (10 mM stock) for aliquots; avoid repeated freeze-thaw cycles .

Advanced: How can researchers address batch-to-batch variability in biological assay results?

Methodological Answer:

- Quality Control (QC) : Implement strict HPLC purity thresholds (>98%) and NMR batch verification .

- Bioassay Normalization : Include internal controls (e.g., reference inhibitors) in each assay plate .

- Metabolomic Profiling : Use LC-MS to screen for degradation products or impurities affecting activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.